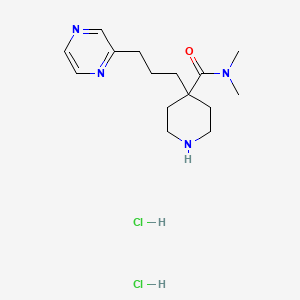
4-(3-Pyrazin-2-yl-propyl)-piperidine-4-carboxylic aciddimethylamide dihydrochloride
Overview
Description
4-(3-Pyrazin-2-yl-propyl)-piperidine-4-carboxylic aciddimethylamide dihydrochloride is a useful research compound. Its molecular formula is C15H26Cl2N4O and its molecular weight is 349.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
4-(3-Pyrazin-2-yl-propyl)-piperidine-4-carboxylic acid dimethylamide dihydrochloride is a compound of interest in pharmacological research due to its potential biological activities. This article reviews the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Chemical Formula : C₁₁H₁₅N₃O·2HCl
- Molecular Weight : 245.17 g/mol
This compound features a piperidine ring substituted with a pyrazine moiety, which is significant for its biological interactions.
Research indicates that this compound may interact with various biological targets, particularly in the modulation of neurotransmitter systems and enzyme activity. The presence of the piperidine ring suggests potential interactions with receptors and enzymes involved in neurological processes.
1. Inhibition of Enzymes
The compound has shown promise as an inhibitor of specific enzymes related to neurotransmitter metabolism. For instance, it has been suggested that similar compounds in its class can inhibit fatty acid amide hydrolase (FAAH), which plays a critical role in the regulation of endocannabinoids .
2. Neuropharmacological Effects
Studies have indicated that compounds with similar structural features demonstrate neuropharmacological effects, including analgesic and anti-inflammatory properties. These effects are likely mediated through interactions with the endocannabinoid system, influencing pain perception and inflammatory responses .
3. Selectivity and Potency
The selectivity of this compound for specific targets is crucial for minimizing side effects while maximizing therapeutic efficacy. Preliminary data suggest that it exhibits a favorable selectivity profile compared to other compounds in its class, making it a candidate for further development in pain management therapies .
Study 1: Analgesic Activity
In a study investigating the analgesic properties of related piperidine derivatives, compounds demonstrated significant pain relief in animal models of neuropathic pain. The mechanism was attributed to the inhibition of FAAH, leading to increased levels of endogenous cannabinoids .
Study 2: Anti-inflammatory Effects
Another study highlighted the anti-inflammatory potential of similar piperidine derivatives, where administration resulted in reduced inflammatory markers in animal models subjected to carrageenan-induced paw edema. This suggests that the compound may exert beneficial effects in conditions characterized by inflammation .
Data Table: Biological Activity Summary
Properties
IUPAC Name |
N,N-dimethyl-4-(3-pyrazin-2-ylpropyl)piperidine-4-carboxamide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O.2ClH/c1-19(2)14(20)15(6-8-16-9-7-15)5-3-4-13-12-17-10-11-18-13;;/h10-12,16H,3-9H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMWWHGYAPSHQCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1(CCNCC1)CCCC2=NC=CN=C2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26Cl2N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















